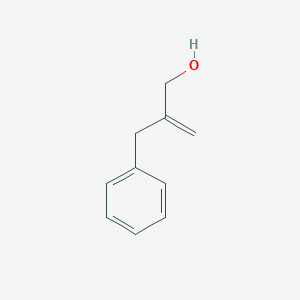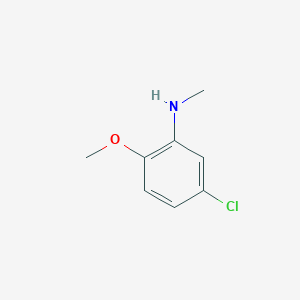
5-Chloro-2-methoxy-N-methylaniline
Overview
Description
5-Chloro-2-methoxy-N-methylaniline is a chemical compound belonging to the class of anilines. It is a white to off-white crystalline solid, which is soluble in organic solvents like alcohol, ether, and benzene. This chemical compound is widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
Macromolecular Binding and Metabolism
The compound has been studied for its binding and metabolic properties, particularly in the context of its action and activation mechanisms. Investigations have shown that radioactivity from a related compound, 4-chloro-2-[methyl-14C]methylaniline, extensively binds to proteins, DNA, and RNA in rat liver. Enzymatic activity dependent on reduced nicotinamide adenine dinucleotide leads to irreversible binding of radioactivity from this labeled compound to macromolecules, indicating its potential biochemical significance (Hill, Shih, & Struck, 1979).
Antioxidant Activities
Novel compounds synthesized from reactions involving 5-chloro-2-methoxy-N-methylaniline have shown promising antioxidant activities. These compounds were evaluated for their nonenzymatic lipid peroxidation inhibition, showing good antioxidant capabilities when compared to standard agents. This indicates the compound's potential in developing new antioxidants to combat oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Synthesis of Haptens for Antibody Production
5-Chloro-2-methoxy-N-methylaniline has been used in the synthesis of haptens with dioxaphosphorinan methoxyacetic acid linker arms. These haptens were conjugated to proteins to create antigens for preparing polyclonal sera against various pesticides. This demonstrates the compound's utility in developing sensitive detection methods for organophosphate pesticides (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).
Reactivity in Chemical Synthesis
The reactivity of 5-Chloro-2-methoxy-N-methylaniline in various chemical reactions has been explored. For example, its reaction with 1,4-benzoquinone mono-oximes has been studied, leading to the synthesis of diverse aniline derivatives. This research contributes to our understanding of the compound's behavior in organic synthesis processes (Sargent, 1982).
properties
IUPAC Name |
5-chloro-2-methoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVAZDCBTNDGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
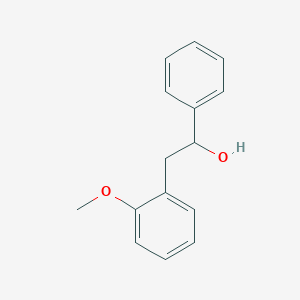
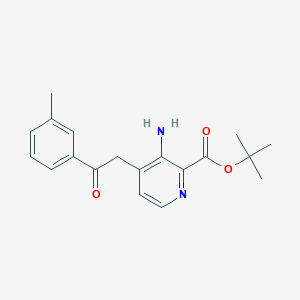

![(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B3258369.png)
![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)
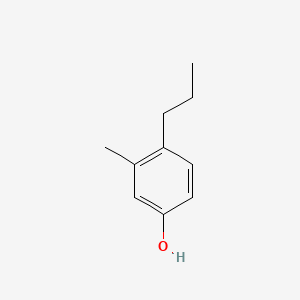
![4H-Cyclopenta-1,3-dioxol-4-ol, 6-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aS,4S,6aR)-](/img/structure/B3258382.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-fluorophenyl)methanone](/img/structure/B3258398.png)
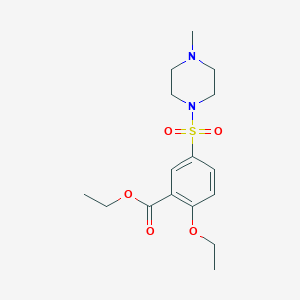
![3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide](/img/structure/B3258418.png)
